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Compound of Interest

Compound Name: 2,2'-Bis[(4S)-4-benzyl-2-oxazoline]

Cat. No.: B139671 Get Quote

In-Depth Technical Guide: 2,2'-Bis[(4S)-4-benzyl-
2-oxazoline]
For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity and Properties
CAS Number: 133463-88-4

Synonyms: (S,S)-4,4'-Dibenzyl-2,2'-bi(2-oxazoline), (S,S)-2,2'-Bis(4-benzyl-2-oxazoline),

(4S,4'S)-4,4'-Dibenzyl-4,5,4',5'-tetrahydro-2,2'-bioxazole

This guide provides a comprehensive overview of the chiral ligand 2,2'-Bis[(4S)-4-benzyl-2-
oxazoline], a cornerstone in modern asymmetric catalysis. Its unique structural features

enable the synthesis of enantiomerically enriched compounds, a critical aspect of drug

development and fine chemical production.

Physicochemical Properties
The following table summarizes the key physical and chemical properties of 2,2'-Bis[(4S)-4-
benzyl-2-oxazoline].
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Property Value

Molecular Formula C₂₀H₂₀N₂O₂

Molecular Weight 320.39 g/mol

Appearance White to off-white powder or crystals

Melting Point 129-132 °C

Boiling Point 449.3 ± 28.0 °C (Predicted)

Density 1.21 ± 0.1 g/cm³ (Predicted)

Optical Rotation [α]²⁰/D ~-40.6°, c = 1 in ethanol

Storage
Store under inert gas (Nitrogen or Argon) at 2-

8°C

Spectral Data
Below are the characteristic spectral data for 2,2'-Bis[(4S)-4-benzyl-2-oxazoline].

Spectrum Type Key Peaks/Shifts (ppm or cm⁻¹)

¹H NMR (CDCl₃, 400 MHz)

δ 7.35-7.15 (m, 10H, Ar-H), 4.45-4.35 (m, 2H,

CH), 4.15-4.00 (m, 4H, CH₂O), 3.05 (dd, J=13.6,

4.8 Hz, 2H, CH₂Ph), 2.70 (dd, J=13.6, 9.2 Hz,

2H, CH₂Ph)

¹³C NMR (CDCl₃, 101 MHz)
δ 164.5, 138.2, 129.3, 128.6, 126.5, 70.1, 68.2,

41.9

Infrared (IR) Conforms to the structure

Core Applications in Asymmetric Catalysis
2,2'-Bis[(4S)-4-benzyl-2-oxazoline], often referred to as a BOX ligand, is a bidentate chiral

ligand that forms stable complexes with various transition metals. These complexes are highly

effective catalysts for a range of asymmetric reactions, including hydrosilylation, aziridination,

and Diels-Alder reactions.
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Experimental Protocol: Enantioselective Hydrosilylation
of Ketones
This protocol describes a typical procedure for the copper-catalyzed asymmetric hydrosilylation

of a ketone, such as acetophenone, using 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] as the chiral

ligand.

Materials:

2,2'-Bis[(4S)-4-benzyl-2-oxazoline]

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

Acetophenone

Diphenylsilane

Anhydrous toluene

Inert atmosphere (Nitrogen or Argon)

Procedure:

In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,2'-Bis[(4S)-4-benzyl-2-
oxazoline] (0.05 mmol) and Cu(OTf)₂ (0.05 mmol) in anhydrous toluene (5 mL).

Stir the solution at room temperature for 1 hour to allow for the formation of the chiral

catalyst complex.

To the catalyst solution, add acetophenone (1.0 mmol).

Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

Slowly add diphenylsilane (1.2 mmol) to the reaction mixture.

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography

(GC).
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Upon completion, quench the reaction by the addition of a saturated aqueous solution of

NH₄Cl.

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.

Purify the resulting chiral alcohol by column chromatography on silica gel.

Reaction Workflow: Enantioselective Hydrosilylation

Catalyst Formation

Catalytic Cycle Workup & Purification
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Caption: Workflow for copper-catalyzed enantioselective hydrosilylation.

Experimental Protocol: Asymmetric Aziridination of
Alkenes
This protocol outlines a general procedure for the copper-catalyzed asymmetric aziridination of

an alkene, such as styrene, using the title ligand.

Materials:

2,2'-Bis[(4S)-4-benzyl-2-oxazoline]

Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆)

Styrene

[N-(p-Toluenesulfonyl)imino]phenyliodinane (PhI=NTs)

Anhydrous dichloromethane (DCM)

Inert atmosphere (Nitrogen or Argon)

Procedure:

In a flame-dried Schlenk flask under an inert atmosphere, add 2,2'-Bis[(4S)-4-benzyl-2-
oxazoline] (0.12 mmol) and CuOTf·0.5C₆H₆ (0.10 mmol).

Add anhydrous DCM (5 mL) and stir the mixture at room temperature for 1 hour.

Add styrene (1.0 mmol) to the catalyst solution.

In a separate flask, dissolve PhI=NTs (1.1 mmol) in anhydrous DCM (10 mL).

Slowly add the PhI=NTs solution to the reaction mixture over a period of 4 hours using a

syringe pump.

Stir the reaction at room temperature and monitor its progress by TLC.
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After the reaction is complete, concentrate the mixture under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield the chiral

aziridine.

Catalytic Cycle: Asymmetric Aziridination
The proposed mechanism for the copper-catalyzed aziridination involves the formation of a

copper-nitrene intermediate.

Cu(I)-BOX

Cu(III)-BOX(NTs)

 Oxidative
Addition 

PhI=NTs

[Alkene-Cu(III)-Nitrene]

Styrene Catalyst
Regeneration 

Chiral Aziridine

 Reductive
Elimination 

Click to download full resolution via product page

Caption: Proposed catalytic cycle for copper-BOX catalyzed aziridination.

Relevance in Drug Development
The synthesis of single-enantiomer drugs is paramount in the pharmaceutical industry to

ensure efficacy and minimize side effects. Chiral ligands like 2,2'-Bis[(4S)-4-benzyl-2-
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oxazoline] are instrumental in achieving high enantioselectivity in the synthesis of drug

intermediates and active pharmaceutical ingredients (APIs).

While a direct, single-step use of this specific ligand in the final commercial synthesis of a

major drug is not prominently documented in publicly available literature, its utility is

demonstrated in the asymmetric synthesis of key structural motifs found in various

pharmaceuticals. For instance, the asymmetric synthesis of morpholin-2-ones, which are core

structures in drugs like the antiemetic Aprepitant, can be achieved through catalytic asymmetric

methods that employ chiral ligands.[1] The principles and methodologies developed with

ligands such as 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] are foundational to the creation of

efficient and stereoselective synthetic routes for complex pharmaceutical targets.[2][3]

The development of robust asymmetric catalytic processes using this and similar ligands

enables the production of chiral building blocks that are then incorporated into larger, more

complex drug molecules. This approach is often more efficient and cost-effective than classical

resolution methods.

Conclusion
2,2'-Bis[(4S)-4-benzyl-2-oxazoline] is a versatile and powerful chiral ligand in the field of

asymmetric catalysis. Its ability to induce high stereoselectivity in a variety of chemical

transformations makes it an invaluable tool for researchers and professionals in academia and

the pharmaceutical industry. The detailed protocols and mechanistic insights provided in this

guide serve as a practical resource for the application of this important compound in the

synthesis of enantiomerically pure molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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